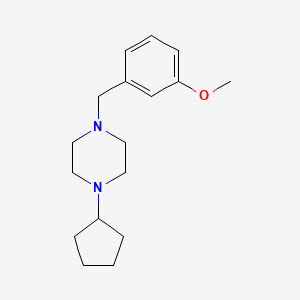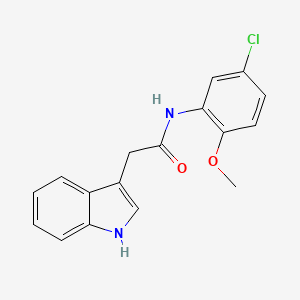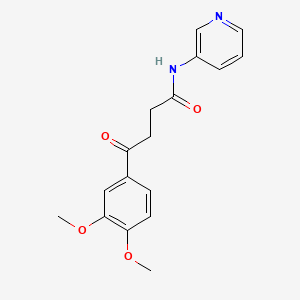![molecular formula C18H22N2OS B5830707 N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTU is a thiourea derivative that has been synthesized to explore its biochemical and physiological effects.
Wirkmechanismus
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea exerts its therapeutic effects by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of enzymes that are involved in the production of reactive oxygen species. N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and detoxification enzymes. Additionally, N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to modulate the expression of genes that are involved in inflammation and cell death.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuroprotection. N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to improve cognitive function and motor function in animal models of neurodegenerative diseases. Additionally, N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have a protective effect on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has a short half-life, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of research is to explore its potential therapeutic effects in other disease conditions, such as cancer and diabetes. Another area of research is to develop more stable analogs of N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea that have improved solubility and longer half-life. Additionally, further research is needed to understand the mechanism of action of N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea and to identify its molecular targets.
Synthesemethoden
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 2,5-dimethylphenyl isothiocyanate with 4-methoxyphenethylamine. The reaction takes place in anhydrous tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been studied in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied in models of oxidative stress-induced damage and inflammation.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-4-5-14(2)17(12-13)20-18(22)19-11-10-15-6-8-16(21-3)9-7-15/h4-9,12H,10-11H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBPHIDPWDOIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)



![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)




![N-(2-chlorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5830690.png)

![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)